molecular formula C7H8Cl3NO3 B15202261 (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid

(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15202261
M. Wt: 260.5 g/mol
InChI Key: AFWGLZGDOZZTTC-BYPYZUCNSA-N
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Description

(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trichloroacetyl group attached to the pyrrolidine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: 0°C to room temperature
  • Reaction time: Several hours to ensure complete conversion

The reaction proceeds via the formation of an intermediate N-acylated product, which is then hydrolyzed to yield the final carboxylic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors with precise temperature control
  • Continuous monitoring of reaction parameters to ensure high yield and purity
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.

    Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trichloroacetyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield oxo derivatives.
  • Reduction may produce derivatives with fewer chlorine atoms.
  • Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
  • Pyrrole derivatives
  • Other N-acylated pyrrolidine compounds

Uniqueness

(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable in specific research and industrial contexts.

Properties

Molecular Formula

C7H8Cl3NO3

Molecular Weight

260.5 g/mol

IUPAC Name

(2S)-1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1

InChI Key

AFWGLZGDOZZTTC-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O

Origin of Product

United States

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